Cas no 168159-02-2 ((3S)-2,3-dihydro-1-benzothiophen-3-ol)

(3S)-2,3-dihydro-1-benzothiophen-3-ol structure
168159-02-2 structure
Product Name:(3S)-2,3-dihydro-1-benzothiophen-3-ol
CAS No:168159-02-2
MF:C8H8OS
MW:152.213521003723
CID:1348942
PubChem ID:71353679
Update Time:2025-09-21

(3S)-2,3-dihydro-1-benzothiophen-3-ol Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-3-ol, 2,3-dihydro-, (3S)-
    • (3S)-2,3-dihydro-1-benzothiophen-3-ol
    • Z1438326029
    • CS-0222723
    • EN300-112352
    • AKOS019267657
    • 168159-02-2
    • (3S)-2,3-Dihydro-1-benzothiophene-3-ol
    • DTXSID10778400
    • Inchi: 1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2/t7-/m1/s1
    • InChI Key: GYWNZRQEOZRAPT-SSDOTTSWSA-N
    • SMILES: S1C2C=CC=CC=2[C@@H](C1)O

Computed Properties

  • Exact Mass: 152.02964
  • Monoisotopic Mass: 152.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 20.23

(3S)-2,3-dihydro-1-benzothiophen-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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(3S)-2,3-dihydro-1-benzothiophen-3-ol
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$ 50.00 2022-06-03
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(3S)-2,3-dihydro-1-benzothiophen-3-ol
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Enamine
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(3S)-2,3-dihydro-1-benzothiophen-3-ol
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Enamine
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Enamine
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Enamine
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